N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzohydrazide with ethyl 4-ethoxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Industrial Chemistry: It can be used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its activity as a monoamine oxidase inhibitor.
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: Known for their antibacterial activity against Gram-positive bacteria.
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is unique due to its oxadiazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H19N3O5 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O5/c1-4-26-14-8-5-12(6-9-14)19(23)20-18-17(21-27-22-18)13-7-10-15(24-2)16(11-13)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
InChI Key |
ZQTFPCKKIUHXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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